Coronene-1,7-dicarboxylicacid

Description

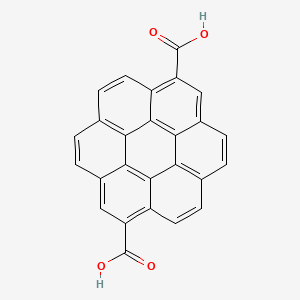

Coronene-1,7-dicarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a coronene core (a seven-fused benzene ring system) with carboxylic acid groups at the 1 and 7 positions. Coronene’s extended π-conjugation and rigid planar structure likely enhance its luminescent and electronic properties, making it relevant for applications in metal-organic frameworks (MOFs), optoelectronics, and advanced materials .

Properties

Molecular Formula |

C26H12O4 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

coronene-1,7-dicarboxylic acid |

InChI |

InChI=1S/C26H12O4/c27-25(28)17-9-13-3-1-11-5-7-15-18(26(29)30)10-14-4-2-12-6-8-16(17)24-20(12)22(14)23(15)19(11)21(13)24/h1-10H,(H,27,28)(H,29,30) |

InChI Key |

NXEOMTKXGDNAOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C3C=CC4=C5C3=C2C6=C1C=CC7=C(C=C(C5=C76)C=C4)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coronene-1,7-dicarboxylicacid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions on the coronene ring .

Industrial Production Methods: Industrial production of Coronene-1,7-dicarboxylicacid may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Coronene-1,7-dicarboxylicacid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated coronene derivatives.

Scientific Research Applications

Coronene-1,7-dicarboxylicacid has a wide range of applications in scientific research:

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of Coronene-1,7-dicarboxylicacid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic core of the molecule allows for π-π stacking interactions, which are crucial in its applications in materials science and biology .

Comparison with Similar Compounds

9,9′-Dimethylfluorene-2,7-dicarboxylic Acid

- Structure: Mono-fluorene core with methyl substituents and carboxylic acids at 2,7 positions.

- Optical Properties : Exhibits a solid-state emission band at 410 nm .

- Comparison : Coronene-1,7-dicarboxylic acid’s bi-fluorene-like co-facial arrangement (τ = 5°) results in a bathochromic shift to 436–491 nm in emission, attributed to enhanced π-π interactions and extended conjugation .

- Key Difference: The larger aromatic core of coronene derivatives increases electronic delocalization, shifting emission wavelengths to longer ranges compared to mono-fluorene systems.

9-Fluorenone-2,7-dicarboxylic Acid (H2FDC)

- Application: Used in the lanthanide MOF (Me₂NH₂)₃[Eu₃(FDC)₄(NO₃)₄]·4H₂O for ratiometric temperature sensing due to sharp emission bands and long luminescence lifetimes .

- However, fluorenone-based systems are better studied for temperature-responsive luminescence .

Naphthalene-2,7-dicarboxylic Acid

- Application : Employed in crystalline resins for polymerization due to its linear dicarboxylic acid geometry .

- Comparison: Coronene’s larger aromatic core may reduce solubility in common solvents (e.g., DMSO or ethanol) compared to naphthalene derivatives, limiting processability. However, its rigidity could enhance thermal stability in polymer matrices .

Phenanthrene-1,7-dicarboxylic Acid

- Synthesis : Produced via oxidation of retene, with methyl ester derivatives showing distinct solubility profiles (m.p. 151–152°C) .

- Comparison : Coronene’s oxidation would likely yield more complex polycarboxylic acids (e.g., coronene tetracarboxylic acids), differing from phenanthrene-derived hemimellitic or trimellitic acids .

Pteridine-6,7-dicarboxylic Acid Derivatives

- Application : Used in biopterin synthesis and biological studies, with by-products like ethyl esters and cyanides formed during synthesis .

- Comparison : Unlike nitrogen-containing pteridine systems, coronene derivatives lack heteroatoms, favoring materials science over biological applications .

Data Table: Key Properties of Coronene-1,7-dicarboxylic Acid and Analogs

Research Findings and Implications

- Luminescence : Coronene derivatives exhibit red-shifted emissions compared to smaller PAHs, making them candidates for organic LEDs (OLEDs) or sensors .

- MOF Design : Larger linkers like coronene-1,7-dicarboxylic acid could enable MOFs with tailored porosity for gas storage (e.g., CO₂) or catalysis, though stability challenges may arise .

- Synthetic Challenges : Coronene’s low solubility necessitates advanced functionalization strategies (e.g., esterification) to improve processability, akin to naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.